molecular formula C20H21N3OS B2793576 1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one CAS No. 897467-75-3

1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one

Cat. No.: B2793576
CAS No.: 897467-75-3
M. Wt: 351.47
InChI Key: HLVHKNJRXKGXFC-UHFFFAOYSA-N
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Description

This compound features a 6-methyl-1,3-benzothiazole core linked via a piperazine moiety to a 2-phenylethanone group. The benzothiazole ring contributes to aromatic stacking interactions, while the piperazine enhances solubility and modulates electronic properties. The phenylethanone moiety may influence binding affinity through hydrophobic interactions. Structural analogs often vary in substituents on the benzothiazole, piperazine, or ketone groups, leading to differences in bioactivity, solubility, and synthetic accessibility .

Properties

IUPAC Name

1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-15-7-8-17-18(13-15)25-20(21-17)23-11-9-22(10-12-23)19(24)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVHKNJRXKGXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one typically involves a multi-step procedure. One common method includes the condensation of 6-methyl-1,3-benzothiazol-2-amine with piperazine, followed by the reaction with 2-bromo-1-phenylethanone under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or toluene, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one involves its interaction with various molecular targets. The compound acts as an antagonist at dopamine and serotonin receptors, which are crucial in regulating mood and behavior. This interaction can modulate neurotransmitter levels in the brain, leading to its potential therapeutic effects in treating psychiatric disorders .

Comparison with Similar Compounds

Structural Modifications and Key Analogues

Table 1: Structural and Physicochemical Comparisons
Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
Target Compound: 1-[4-(6-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one 6-methylbenzothiazole, phenylethanone C₂₀H₁₉N₃OS 349.45 g/mol Balanced lipophilicity; potential CNS activity due to benzothiazole core
1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one 6-methoxybenzothiazole C₂₀H₂₁N₃O₂S 367.46 g/mol Increased polarity due to methoxy group; may alter metabolic stability
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-phenylethan-1-one 4-fluorobenzyl on piperazine C₁₉H₂₁FN₂O 328.38 g/mol Fluorine enhances electronegativity; potential for improved membrane permeability
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea Urea linker, hydrazinyl-oxoethyl-piperazine C₂₄H₂₈FN₇O₂S 518.59 g/mol Urea group introduces hydrogen-bonding capacity; higher molecular complexity
2-Amino-1-(4-(3-(difluoromethyl)phenyl)piperazin-1-yl)-2-phenylethan-1-one Difluoromethylphenyl, amino group on ethanone C₁₉H₂₁N₃OF₂ 346.17 g/mol Amino group increases solubility; difluoromethyl enhances metabolic resistance
1-[4-(Methanesulfonyl)piperazin-1-yl]-2-phenylethan-1-one Methanesulfonyl on piperazine C₁₃H₁₈N₂O₃S 282.36 g/mol Sulfonyl group increases polarity and potential for sulfonamide-based interactions

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